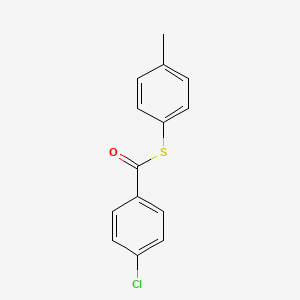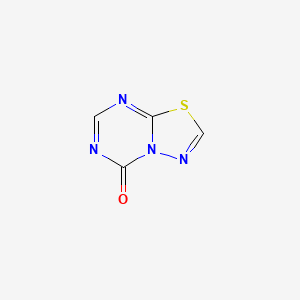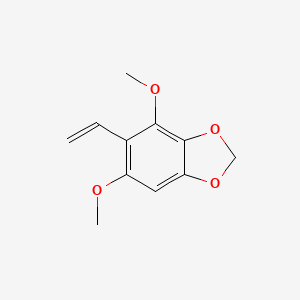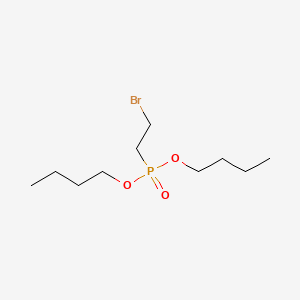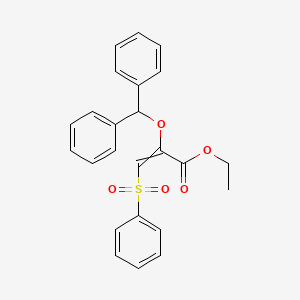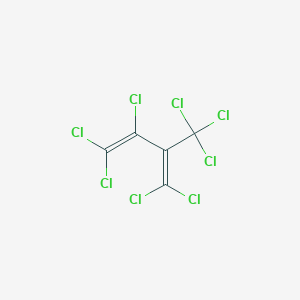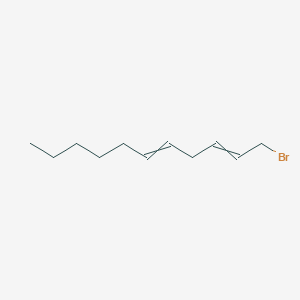
1-Bromoundeca-2,5-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromoundeca-2,5-diene is an organic compound characterized by the presence of a bromine atom and two double bonds within an eleven-carbon chain This compound belongs to the class of non-conjugated dienes, where the double bonds are separated by more than one single bond
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromoundeca-2,5-diene can be synthesized through several methods. One common approach involves the free radical halogenation of an allylic carbon in an alkene using N-bromosuccinimide (NBS) as the brominating agent . This reaction typically occurs under mild conditions and provides a high yield of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes, where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions: 1-Bromoundeca-2,5-diene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions or amines, leading to the formation of alcohols or amines.
Addition Reactions: The double bonds in this compound can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Oxidation and Reduction Reactions: The double bonds can be oxidized to form epoxides or reduced to form alkanes.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Addition Reactions: Halogens (e.g., bromine) or hydrogen halides (e.g., hydrogen bromide) under controlled temperatures.
Oxidation Reactions: Oxidizing agents like peracids or potassium permanganate.
Reduction Reactions: Reducing agents like hydrogen gas in the presence of a palladium catalyst.
Major Products Formed:
Substitution Reactions: Alcohols, amines, or other substituted derivatives.
Addition Reactions: Dihalides or halohydrins.
Oxidation Reactions: Epoxides or diols.
Reduction Reactions: Alkanes.
Scientific Research Applications
1-Bromoundeca-2,5-diene has several applications in scientific research:
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: Research into the compound’s potential therapeutic properties is ongoing, with studies exploring its use in drug development.
Industry: this compound is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Bromoundeca-2,5-diene in chemical reactions involves the interaction of its double bonds and bromine atom with various reagents. For example, in substitution reactions, the bromine atom is replaced by a nucleophile through a bimolecular nucleophilic substitution (S_N2) mechanism. In addition reactions, the double bonds react with electrophiles to form new bonds, often following Markovnikov’s rule .
Comparison with Similar Compounds
1-Bromo-2-butene: A smaller diene with similar reactivity but fewer carbon atoms.
1,3-Butadiene: A conjugated diene with different reactivity due to the conjugation of double bonds.
2,5-Heptadiene: Another non-conjugated diene with a shorter carbon chain.
Uniqueness: 1-Bromoundeca-2,5-diene’s uniqueness lies in its longer carbon chain and the presence of a bromine atom, which imparts distinct reactivity and potential applications compared to shorter dienes. Its non-conjugated nature also differentiates it from conjugated dienes like 1,3-butadiene, leading to different chemical behavior and uses.
Properties
CAS No. |
75817-51-5 |
|---|---|
Molecular Formula |
C11H19Br |
Molecular Weight |
231.17 g/mol |
IUPAC Name |
1-bromoundeca-2,5-diene |
InChI |
InChI=1S/C11H19Br/c1-2-3-4-5-6-7-8-9-10-11-12/h6-7,9-10H,2-5,8,11H2,1H3 |
InChI Key |
WMCGPKWLWGWRCP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC=CCC=CCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




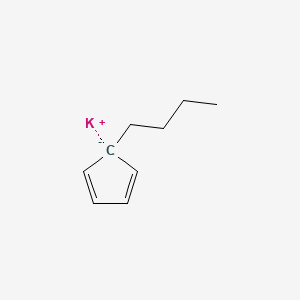
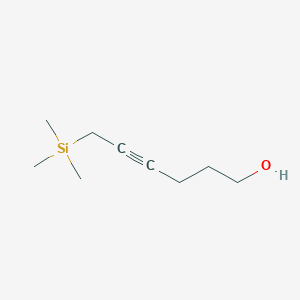
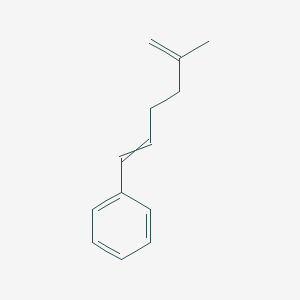
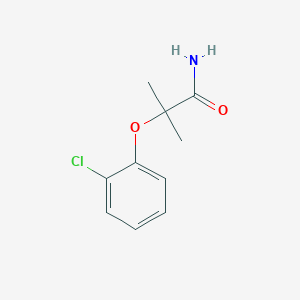
![N-Butyl-9-methoxy-7-oxo-7H-furo[3,2-g][1]benzopyran-4-sulfonamide](/img/structure/B14448516.png)
![Tris[3-(2H-1,3-benzodioxol-5-yl)propyl]borane](/img/structure/B14448520.png)
